Tetrabutylammonium thiocyanate
Overview
Description
Tetrabutylammonium thiocyanate is a chemical compound that is used in various chemical reactions and processes. It is known for its role as a phase transfer catalyst and is involved in the synthesis of various organic compounds. The compound is also a component in solid electrolytes, where it contributes to the improvement of lithium plating processes in electrochemical cells .
Synthesis Analysis
The synthesis of alkyl thiocyanates can be efficiently carried out using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst under environmentally friendly conditions. This method allows for the conversion of alkyl halides to alkyl thiocyanates in water, yielding high purity products without the need for further purification .
Molecular Structure Analysis
The molecular structure of tetrabutylammonium thiocyanate has been studied in the
Scientific Research Applications
Solvation Studies
Tetrabutylammonium thiocyanate has been utilized in studies exploring solvation phenomena. Bacelon, Corset, and Loze (1983) investigated the solvation of thiocyanate anion in aprotic solvents using infrared spectroscopy. They discovered new bands assignable to simultaneous transitions between the vibrations of the anion and the solvent's CH3 group, shedding light on anion solvation by aprotic solvents (Bacelon, Corset, & Loze, 1983).
Spectral and Luminescent Properties
Research by Puzyk et al. (2003) delved into the spectral and luminescent properties of tetrabutylammonium bis(thiocyanate-S)phenylpyridinate(C, N)platinate(II). They examined the compound at various temperatures in different states, contributing valuable insights into the electronic excitation and luminescence of such complexes (Puzyk et al., 2003).
Synthesis of Alkyl Thiocyanates
A method for the efficient conversion of alkyl halides to alkyl thiocyanates using tetrabutylammonium bromide was described by Kiasat, Badri, and Sayyahi (2008). This environmentally friendly approach occurs in water, offering a simple pathway for synthesizing alkyl thiocyanates without producing isothiocyanates as by-products (Kiasat, Badri, & Sayyahi, 2008).
Conductance and Viscosity Studies
Chakraborty and Das (2004) reported on the electrical conductances and viscosities of tetrabutylammonium thiocyanate solutions in acetonitrile. Their findings provide insights into ionic association and solvation dynamics in such solutions, contributing to our understanding of electrolyte behavior in different solvents (Chakraborty & Das, 2004).
Applications in Liquid Chromatography
The use of tetrabutylammonium thiocyanate in liquid chromatography was explored by Poole et al. (1986). They synthesized various alkylammonium salts, including those with thiocyanate, and found them suitable as mobile phases in liquid chromatography, especially when mixed with a second solvent of low viscosity. This research expands the potential applications of tetrabutylammonium thiocyanate in analytical chemistry (Poole et al., 1986).
Ion-Pair Chromatography
Xu et al. (1993) optimized conditions for determining oxidizable inorganic anions, including thiocyanate, using reversed-phase ion-pair chromatography with amperometric detection. Tetrabutylammonium hydroxide was selected as the ion-pairing agent, showcasing the practical applications of tetrabutylammonium compounds in chromatography (Xu et al., 1993).
Extraction and Spectrophotometric Determination
Hernández-Méndez, Alonso-mateos, and Martín-mateos (1984) developed methods for extracting ion-pairs formed with tetrabutylammonium chloride and thiocyanate from solutions, applicable to the spectrophotometric determination of metals like iron, cobalt, and palladium. This highlights the role of tetrabutylammonium thiocyanate in analytical methods for metal ion detection (Hernández-Méndez, Alonso-mateos, & Martín-mateos, 1984).
Solid Electrolytes and Electrochemical Applications
Saidi (1997) introduced solid electrolytes containing tetrabutylammonium thiocyanate for producing electrochemical cells. This research demonstrates the potential of tetrabutylammonium thiocyanate in enhancing lithium plating processes and improving electrolyte coatability in battery technology (Saidi, 1997).
Safety And Hazards
Tetrabutylammonium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands and face thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tetrabutylazanium;thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBFZCIFFBTEW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190196 | |
Record name | Tetrabutylammonium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium thiocyanate | |
CAS RN |
3674-54-2 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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